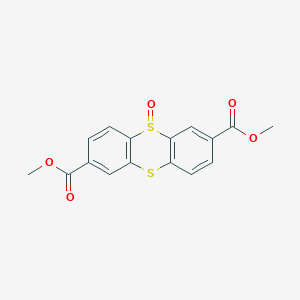
Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate is a complex organic compound with a unique structure that includes a thianthrene core
Preparation Methods
The synthesis of Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the bromination of maleic acid followed by dehydrohalogenation with potassium hydroxide to yield acetylenedicarboxylic acid. This acid is then esterified with methanol in the presence of sulfuric acid as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thianthrene derivatives with different oxidation states.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thianthrene core. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their function. The specific pathways involved depend on the biological context and the nature of the interacting molecules .
Comparison with Similar Compounds
Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate can be compared with similar compounds such as:
Dimethyl acetylenedicarboxylate: Both compounds are used in organic synthesis, but this compound has a more complex structure and different reactivity.
Dimethyl biphenyl-4,4’-dicarboxylate: This compound is structurally simpler and is used in different applications, such as the synthesis of fluorinated biphenyl derivatives.
Dimethyl 1,4-cyclohexane dicarboxylate: Used in the production of polyesters, this compound has different industrial applications compared to this compound.
Properties
CAS No. |
65178-28-1 |
|---|---|
Molecular Formula |
C16H12O5S2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
dimethyl 5-oxothianthrene-2,7-dicarboxylate |
InChI |
InChI=1S/C16H12O5S2/c1-20-15(17)9-4-6-13-12(7-9)22-11-5-3-10(16(18)21-2)8-14(11)23(13)19/h3-8H,1-2H3 |
InChI Key |
WQZZJKPKGYVOOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)S(=O)C3=C(S2)C=CC(=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















